molecular formula C12H19N3 B6257735 2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine CAS No. 1520398-71-3

2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine

Cat. No.: B6257735
CAS No.: 1520398-71-3
M. Wt: 205.30 g/mol
InChI Key: FIVXCCVVADBFMZ-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with two methyl groups at positions 2 and 5, and a 3-methylpyridin-4-yl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring . This method is advantageous due to its simplicity and the ability to introduce various functional groups into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and the desired scale of production. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule. The compound’s structure allows it to interact with target macromolecules, facilitating the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylpiperazine: Lacks the pyridinyl group, resulting in different biological activity and applications.

    1-(3-methylpyridin-4-yl)piperazine: Lacks the dimethyl substitution on the piperazine ring, which can affect its pharmacokinetic properties.

Uniqueness

2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine is unique due to the presence of both the dimethyl-substituted piperazine ring and the 3-methylpyridin-4-yl group. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1520398-71-3

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine

InChI

InChI=1S/C12H19N3/c1-9-6-13-5-4-12(9)15-8-10(2)14-7-11(15)3/h4-6,10-11,14H,7-8H2,1-3H3

InChI Key

FIVXCCVVADBFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1C2=C(C=NC=C2)C)C

Purity

95

Origin of Product

United States

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